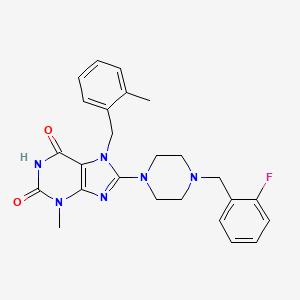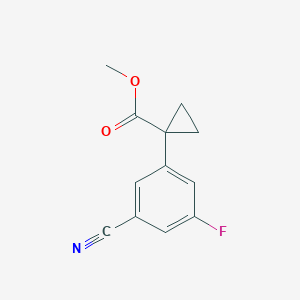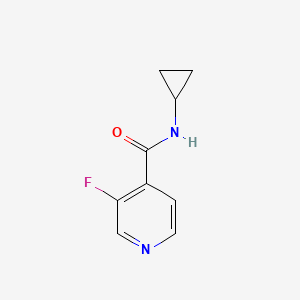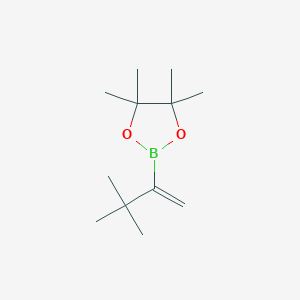![molecular formula C23H20N2O3 B2453534 3-[1-(4-メトキシフェニル)-2-ニトロエチル]-2-フェニル-1H-インドール CAS No. 33723-38-5](/img/structure/B2453534.png)
3-[1-(4-メトキシフェニル)-2-ニトロエチル]-2-フェニル-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a synthetic organic compound with a molecular weight of 296.33 g/mol It is characterized by the presence of an indole core, substituted with a 4-methoxyphenyl and a 2-nitroethyl group
科学的研究の応用
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a wide range of potential targets.
Mode of Action
Indole derivatives are known for their diverse biological and clinical applications , implying that the mode of action could vary depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , the effects could range from changes in cellular signaling to alterations in gene expression, among others.
準備方法
The synthesis of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole typically involves the reaction of 4-methoxyphenylhydrazine with 2-nitroethylbenzene under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as the solvent, with the reaction being carried out under reflux .
化学反応の分析
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole can be compared with other indole derivatives, such as:
5-(4-methoxyphenyl)-1H-indole: Similar in structure but lacks the nitroethyl group, which may affect its biological activity.
4-methoxyphenyl-1H-imidazole: Contains an imidazole ring instead of an indole ring, which may result in different enzyme inhibition profiles.
The uniqueness of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-16(12-14-18)20(15-25(26)27)22-19-9-5-6-10-21(19)24-23(22)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZMVXQWYBIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2453459.png)


![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)


![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2453474.png)
